7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid
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Overview
Description
7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid is a complex organic compound that features a bromine atom, a fluorenylmethoxycarbonyl (Fmoc) protecting group, and an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid typically involves multiple steps:
Formation of the Isoquinoline Core: This can be achieved through Pictet-Spengler condensation, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Introduction of the Bromine Atom: Bromination can be carried out using bromine or N-bromosuccinimide (NBS) under controlled conditions to selectively introduce the bromine atom at the desired position.
Attachment of the Fmoc Group: The Fmoc group is introduced using Fmoc chloride in the presence of a base such as triethylamine, which helps in the formation of the carbamate linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of automated synthesizers and purification techniques such as column chromatography and recrystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the isoquinoline core, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry
Building Block: Used as a building block in the synthesis of more complex molecules.
Protecting Group: The Fmoc group is commonly used in peptide synthesis to protect amine functionalities.
Biology
Bioconjugation: The compound can be used in bioconjugation reactions to attach biomolecules to surfaces or other molecules.
Medicine
Drug Development: Potential use in the development of pharmaceuticals due to its structural features that may interact with biological targets.
Industry
Material Science: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The Fmoc group can be cleaved under basic conditions, revealing the active amine group for further reactions.
Comparison with Similar Compounds
Similar Compounds
2-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid: Lacks the bromine atom, which may affect its reactivity and applications.
7-Chloro-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which may result in different chemical properties.
Uniqueness
The presence of the bromine atom in 7-Bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid makes it unique, as bromine can participate in specific reactions such as nucleophilic substitution and palladium-catalyzed cross-coupling, which are not as readily achieved with other halogens.
Properties
IUPAC Name |
7-bromo-2-(9H-fluoren-9-ylmethoxycarbonyl)-3,4-dihydro-1H-isoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20BrNO4/c26-16-10-9-15-11-12-27(23(24(28)29)21(15)13-16)25(30)31-14-22-19-7-3-1-5-17(19)18-6-2-4-8-20(18)22/h1-10,13,22-23H,11-12,14H2,(H,28,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKIQTKBIWIAPIL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(C2=C1C=CC(=C2)Br)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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